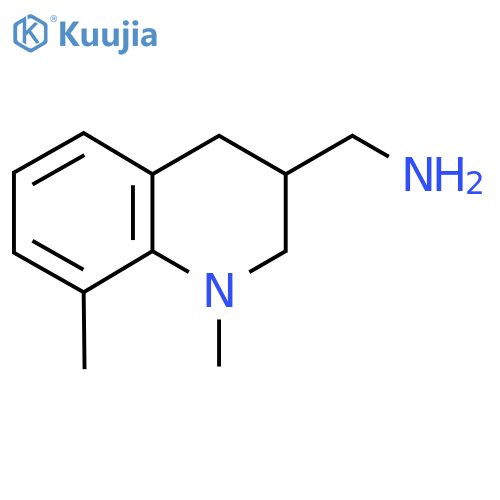Cas no 1505891-70-2 ((1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine)

1505891-70-2 structure
商品名:(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 1505891-70-2
- (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
-
- インチ: 1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3
- InChIKey: JKYODSYYRKVJEF-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2C(C)=CC=CC=2CC(CN)C1
計算された属性
- せいみつぶんしりょう: 190.146998583g/mol
- どういたいしつりょう: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240616-1g |
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine |
1505891-70-2 | 97% | 1g |
$542 | 2021-08-04 | |
| Chemenu | CM240616-5g |
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine |
1505891-70-2 | 97% | 5g |
$1169 | 2021-08-04 | |
| Chemenu | CM240616-1g |
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine |
1505891-70-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM240616-10g |
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine |
1505891-70-2 | 97% | 10g |
$1636 | 2021-08-04 |
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1505891-70-2 ((1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 57707-64-9(2-azidoacetonitrile)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
